

# **Application Notes and Protocols for In Vivo Imaging Using DSPE-PEG-Maleimide**

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Compound of Interest

Compound Name: DSPE-PEG-Maleimide, MW 5000

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### Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a versatile, heterobifunctional lipid derivative that has become an essential tool for the development of targeted nanoparticles for in vivo imaging and drug delivery. Its unique structure combines a hydrophobic distearoyl (DSPE) anchor for stable integration into lipid bilayers of nanoparticles like liposomes and micelles, a hydrophilic polyethylene glycol (PEG) spacer that provides "stealth" characteristics to evade the reticuloendothelial system and prolong circulation time, and a reactive maleimide group for the covalent conjugation of thiol-containing targeting ligands such as peptides, antibodies, and aptamers.[1][2] This targeted approach enhances the accumulation of imaging agents at specific sites of interest, such as tumors, thereby improving signal-to-noise ratios and enabling more precise disease diagnosis and monitoring.

These application notes provide detailed protocols for the preparation, characterization, and in vivo application of DSPE-PEG-Maleimide-functionalized nanoparticles for imaging applications.

# Data Presentation: In Vivo Biodistribution of Targeted Nanoparticles



### Methodological & Application

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The following table summarizes representative quantitative data on the biodistribution of targeted nanoparticles formulated with DSPE-PEG. It is important to note that direct comparison across different studies can be challenging due to variations in nanoparticle composition, targeting ligand, animal model, and imaging modality.



Nanoparti cle Formulati on	Targeting Ligand	Animal Model	Time Point	Organ	% Injected Dose per Gram (%ID/g)	Referenc e
111In- labeled liposomes (DSPC/Ch ol/DSPE- PEG)	None (Control)	Tumor- bearing mice	24 h	Blood	~13.5	[3]
111In- labeled liposomes (DSPC/Ch ol/DSPE- PEG)	None (Control)	Tumor- bearing mice	24 h	Liver	~5	[3]
111In- labeled liposomes (DSPC/Ch ol/DSPE- PEG)	None (Control)	Tumor- bearing mice	24 h	Spleen	~4	[3]
111In- labeled liposomes (DSPC/Ch ol/DSPE- PEG)	None (Control)	Tumor- bearing mice	24 h	Tumor	~3	[3]



99mTc- labeled micelles (DSPE- mPEG200 0)	None (Control)	Healthy mice	4 h	Blood	~10	[1]
99mTc- labeled micelles (DSPE- mPEG200 0)	None (Control)	Healthy mice	4 h	Liver	~15	[1]
99mTc- labeled micelles (DSPE- mPEG200 0)	None (Control)	Healthy mice	4 h	Spleen	~12	[1]
99mTc- labeled micelles (DSPE- mPEG200 0)	None (Control)	Tumor- bearing mice	24 h	Tumor	~4	[1]
Quantum Dot- Liposome Hybrids (DSPC:Ch ol:DSPE- PEG2000)	None (Control)	B16F10 melanoma tumor- bearing C57BL6 mice	4 h	Tumor	~5	[4]

# **Experimental Protocols**



### Protocol 1: Preparation of Targeted Liposomes via Thin-Film Hydration and Post-Insertion

This protocol describes the preparation of targeted liposomes by first forming liposomes containing an imaging agent and then inserting the DSPE-PEG-Maleimide conjugated to a targeting ligand into the pre-formed liposomes.

### Materials:

- Lipids (e.g., DSPC, Cholesterol)
- DSPE-PEG-Maleimide
- Targeting ligand with a free thiol group (e.g., cysteine-containing peptide)
- Imaging agent (e.g., fluorescent dye, radionuclide)
- Chloroform
- Hydration buffer (e.g., PBS, HEPES-buffered saline)
- Size-exclusion chromatography column (e.g., Sephadex G-50)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Film Formation:
  - Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio, e.g., 2:1) and the imaging agent (if lipid-soluble) in chloroform in a round-bottom flask.
  - Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
  - Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
- Hydration:



 Hydrate the lipid film with an aqueous buffer containing the imaging agent (if watersoluble) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

#### • Extrusion:

- To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a miniextruder. Perform at least 11 passes.
- Preparation of Ligand-Conjugated DSPE-PEG-Maleimide Micelles:
  - Dissolve DSPE-PEG-Maleimide in a suitable buffer (e.g., HEPES, pH 7.0-7.5).
  - Add the thiol-containing targeting ligand to the DSPE-PEG-Maleimide solution at a slight molar excess (e.g., 1.2:1 ligand to lipid).
  - Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring to form DSPE-PEG-Ligand micelles.

#### Post-Insertion:

- Add the DSPE-PEG-Ligand micelle solution to the pre-formed liposome suspension.
- Incubate the mixture at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring. This allows the DSPE-PEG-Ligand to insert into the liposome bilayer.

#### Purification:

 Remove the un-inserted micelles and any free imaging agent by size-exclusion chromatography.

## Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the general procedure for in vivo fluorescence imaging of tumor-bearing mice using targeted, fluorescently labeled liposomes.



### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Fluorescently labeled targeted liposomes
- In vivo imaging system (e.g., IVIS, Pearl)
- Anesthesia (e.g., isoflurane)
- Saline (sterile, for injection)

#### Procedure:

- · Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane.
  - Place the mouse in the imaging chamber of the in vivo imaging system.
- · Pre-injection Imaging:
  - Acquire a baseline fluorescence image of the mouse before injecting the liposomes to determine the level of autofluorescence.
- Injection:
  - Administer the fluorescently labeled targeted liposomes intravenously via the tail vein. The injection volume and liposome concentration should be optimized based on the specific formulation and imaging agent.
- Post-injection Imaging:
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes.
- Ex Vivo Imaging:



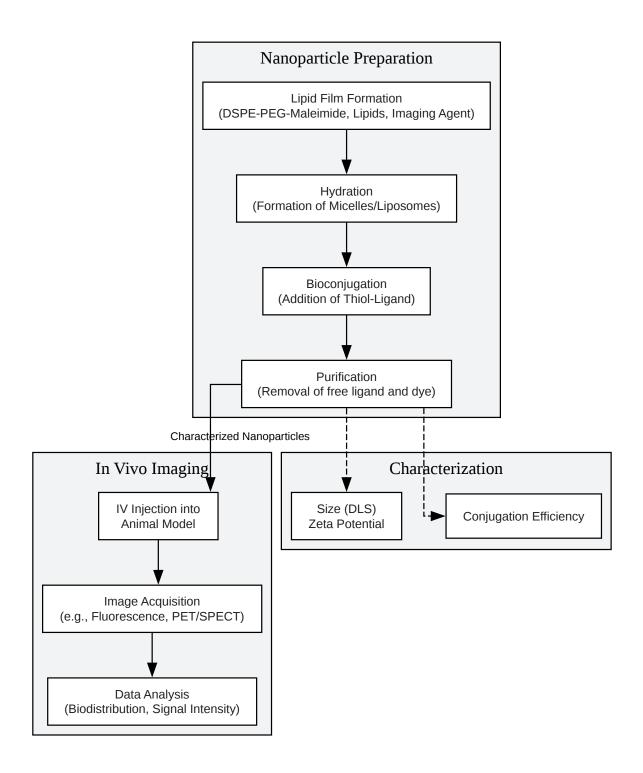
- At the final time point, euthanize the mouse and dissect the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.
- Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo biodistribution and quantify the signal in each organ.

### • Data Analysis:

- Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.
- Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI.
- Calculate the tumor-to-background ratio by dividing the fluorescence intensity in the tumor by the intensity in a non-target tissue (e.g., muscle).

### **Mandatory Visualizations**

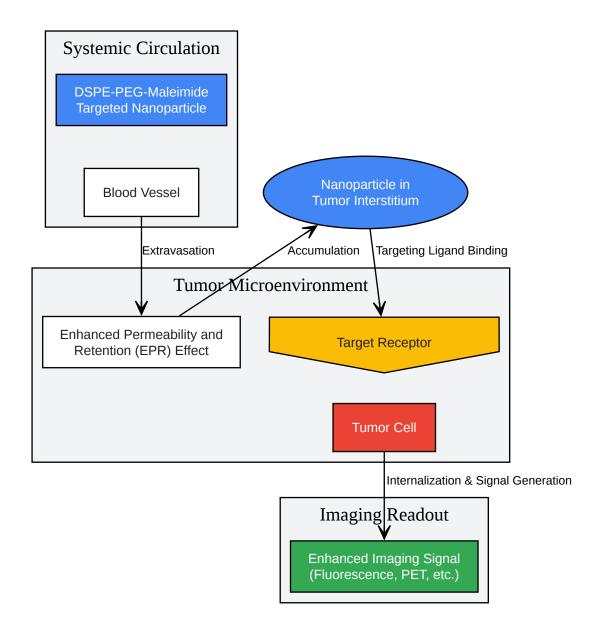




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Caption: Experimental workflow for in vivo imaging using DSPE-PEG-Maleimide.





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Caption: Targeted delivery and imaging mechanism of DSPE-PEG-Maleimide nanoparticles.

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